molecular formula C35H34BrN2O6P B12960835 tert-butyl (5R)-5-amino-8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate;13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

tert-butyl (5R)-5-amino-8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate;13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

Cat. No.: B12960835
M. Wt: 689.5 g/mol
InChI Key: PNILQVSYTABZLB-UICPXCLUSA-N
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Description

The compound tert-butyl (5R)-5-amino-8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate; 13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure combining a benzazepine derivative with a phosphapentacyclo framework, making it an interesting subject for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the benzazepine core. The key steps include:

    Formation of the Benzazepine Core: This involves the cyclization of appropriate precursors under controlled conditions.

    Bromination: Introduction of the bromine atom at the 8th position using brominating agents like N-bromosuccinimide (NBS).

    Amination: Introduction of the amino group at the 5th position using amination reagents.

    Carboxylation: Introduction of the carboxylate group at the 2nd position using carboxylating agents.

    Formation of the Phosphapentacyclo Framework: This involves a series of cyclization reactions to form the complex phosphapentacyclo structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The amino and bromine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biology, the compound may have potential as a pharmacological agent due to its structural similarity to known bioactive molecules. It could be investigated for its effects on various biological pathways and its potential as a therapeutic agent.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as high stability, reactivity, or specific interactions with other materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phosphapentacyclo framework may allow it to bind to specific sites on proteins or other biomolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (5R)-5-amino-8-chloro-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate
  • tert-butyl (5R)-5-amino-8-fluoro-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate
  • tert-butyl (5R)-5-amino-8-iodo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate

Uniqueness

The uniqueness of the compound lies in its combination of a benzazepine core with a phosphapentacyclo framework. This dual structure imparts unique chemical and physical properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C35H34BrN2O6P

Molecular Weight

689.5 g/mol

IUPAC Name

tert-butyl (5R)-5-amino-8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate;13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

InChI

InChI=1S/C20H13O4P.C15H21BrN2O2/c21-25(22)23-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)24-25;1-15(2,3)20-14(19)18-7-6-13(17)12-5-4-11(16)8-10(12)9-18/h1-12H,(H,21,22);4-5,8,13H,6-7,9,17H2,1-3H3/t;13-/m.1/s1

InChI Key

PNILQVSYTABZLB-UICPXCLUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C2=C(C1)C=C(C=C2)Br)N.C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2=C(C1)C=C(C=C2)Br)N.C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)O

Origin of Product

United States

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